molecular formula C12H12O2 B13015814 1-Phenylcyclopent-3-enecarboxylic acid

1-Phenylcyclopent-3-enecarboxylic acid

Katalognummer: B13015814
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: IDXUGMAYUHNDQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenylcyclopent-3-enecarboxylic acid is an organic compound with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol . This compound is characterized by a phenyl group attached to a cyclopentene ring, which is further substituted with a carboxylic acid group. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenylcyclopent-3-enecarboxylic acid can be synthesized through various organic reactions. One common method involves the cyclization of phenyl-substituted alkenes with carboxylic acid derivatives under acidic or basic conditions . The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimized versions of the laboratory methods, with a focus on yield, purity, and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenylcyclopent-3-enecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-Phenylcyclopent-3-enecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Phenylcyclopent-3-enecarboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect cellular pathways, leading to changes in metabolic or signaling processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Phenylcyclopent-3-enecarboxylic acid is unique due to its specific ring structure and the presence of both a phenyl group and a carboxylic acid group.

Eigenschaften

Molekularformel

C12H12O2

Molekulargewicht

188.22 g/mol

IUPAC-Name

1-phenylcyclopent-3-ene-1-carboxylic acid

InChI

InChI=1S/C12H12O2/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-7H,8-9H2,(H,13,14)

InChI-Schlüssel

IDXUGMAYUHNDQD-UHFFFAOYSA-N

Kanonische SMILES

C1C=CCC1(C2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.